molecular formula C10H14O3 B14281364 Benzene, [(2-methoxyethoxy)methoxy]- CAS No. 131323-39-2

Benzene, [(2-methoxyethoxy)methoxy]-

Cat. No.: B14281364
CAS No.: 131323-39-2
M. Wt: 182.22 g/mol
InChI Key: YCJRNEGOVVDVCJ-UHFFFAOYSA-N
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Description

Benzene, [(2-methoxyethoxy)methoxy]- is a chemical compound that functions as a specialized synthetic building block in organic chemistry research. Compounds featuring ether-linked chains, such as the (2-methoxyethoxy)methoxy group, are often employed as protecting groups for alcohols or as precursors in multi-step synthesis . The structure consists of a benzene core attached to a methoxyethoxymethoxy chain, a functional group pattern seen in other research chemicals like Bis(2-methoxyethoxy)methane, which is known for its application as a solvent or intermediate . Researchers value this class of compounds for its potential utility in constructing more complex molecular architectures, including pharmaceuticals and advanced materials. The (2-methoxyethoxy)methoxy group may offer specific solubility and stability properties that are advantageous in reaction design and purification processes. As with all chemicals of this nature, proper handling procedures are essential. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyethoxymethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-11-7-8-12-9-13-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJRNEGOVVDVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449605
Record name Benzene, [(2-methoxyethoxy)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131323-39-2
Record name Benzene, [(2-methoxyethoxy)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzene, 2 Methoxyethoxy Methoxy

Direct Functionalization Approaches

Direct functionalization methods offer a straightforward route to Benzene (B151609), [(2-methoxyethoxy)methoxy]- by introducing the MEM group onto a phenolic substrate in a single key step. These methods are often favored for their efficiency and atom economy.

Etherification and Acetalization Reactions

The primary method for the direct synthesis of Benzene, [(2-methoxyethoxy)methoxy]- is through the etherification of phenol (B47542). This typically involves the reaction of a phenol with a suitable electrophile carrying the (2-methoxyethoxy)methyl group. A common and effective method is the Williamson ether synthesis, where a phenoxide ion, generated by treating phenol with a strong base, undergoes a nucleophilic substitution reaction with an alkyl halide. In this context, 2-methoxyethoxymethyl chloride (MEM-Cl) is the key reagent. wikipedia.orgwikipedia.org

The reaction proceeds by deprotonating the phenol with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a solvent like dichloromethane (B109758). wikipedia.org The resulting phenoxide then attacks the electrophilic carbon of 2-methoxyethoxymethyl chloride, displacing the chloride and forming the desired ether linkage. This process can be broadly categorized as an acetalization reaction, as the MEM group is formally an acetal (B89532).

An alternative approach involves the acid-catalyzed condensation of phenols with an alcohol, though this method can be complicated by self-condensation of the alcohol. wikipedia.org

Optimization of Reaction Conditions

The efficiency of the synthesis of Benzene, [(2-methoxyethoxy)methoxy]- and related compounds is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, pressure, solvent, and the choice of catalyst or base.

For the etherification of phenols with 2-chloroethyl methyl ether, a precursor to the MEM group, carrying out the reaction at temperatures above 95°C and under pressure has been shown to be advantageous, particularly when avoiding strong polar solvents. google.com A patent describing this process suggests a temperature range of about 95 to 300°C and a pressure range of about 1 to 60 bar. google.com

The choice of base is also critical. While strong bases are effective in generating the phenoxide, weaker bases can also be employed. For instance, potassium carbonate has been used as a base in the reaction of 4-hydroxybenzyl cyanide with 2-chloroethyl methyl ether, conducted in an autoclave at 150°C. google.com The use of 0.5 to 10 equivalents of a base per mole of the phenol compound is a general guideline. google.com

The following table summarizes typical reaction conditions for the synthesis of 2-methoxyethoxy-benzenes:

ParameterConditionSource
Temperature> 95°C (typically 95-300°C) google.com
Pressure1-60 bar google.com
SolventWeakly polar or non-polar; can be conducted without a strong polar solvent google.com
Base0.5-10 equivalents (e.g., potassium carbonate) google.com

Precursor Chemistry and Starting Material Selection

The primary precursor for the synthesis of Benzene, [(2-methoxyethoxy)methoxy]- is phenol. However, substituted phenols can also be used to generate a variety of derivatives. The other key starting material is 2-methoxyethoxymethyl chloride (MEM-Cl). wikipedia.org MEM-Cl is a colorless liquid that serves as the electrophilic source of the MEM group. wikipedia.org

The synthesis of related 2-methoxyethoxy-benzenes has been demonstrated using various phenol compounds, including those with substituents such as H, CHO, CH₂CN, CN, NO₂, C₁-C₁₀-alkyl, C₁-C₁₀-alkoxy, (CH₂)ₓ—OH (where x is 1 to 5), halogen, or halogeno-C₁-C₁₀-alkyl. google.com This highlights the versatility of the etherification reaction with respect to the phenol starting material.

Multi-Step Synthetic Routes

In more complex molecular architectures, the [(2-methoxyethoxy)methoxy]- moiety may be introduced as part of a multi-step synthetic sequence. This allows for greater control over the final structure and can be integrated with other synthetic transformations.

Strategic Incorporation of the [(2-methoxyethoxy)methoxy]- Moiety

Multi-step syntheses allow for the strategic placement of the MEM group at a specific stage of a synthetic sequence. For example, in the synthesis of a MEM-protected aetheramide A derivative, the MEM group was introduced by reacting a phenolic intermediate with MEM-Cl and DIPEA. nih.gov This protection step was performed after several other transformations, demonstrating the compatibility of the MEM-protection reaction with a complex molecular scaffold. nih.gov

The preparation of more intricate ether structures may necessitate sequential introduction of different alkoxy groups, where the MEM group is one of several functionalities added in a controlled manner.

Protecting Group Strategies Utilizing the [(2-methoxyethoxy)methoxy]- Group

The [(2-methoxyethoxy)methoxy]- group is widely used as a protecting group for alcohols and phenols in organic synthesis. wikipedia.org Its popularity stems from its ease of installation and, importantly, the multiple options for its removal (deprotection). wikipedia.org

The MEM group is typically introduced under basic conditions using MEM-Cl, as described in the direct functionalization section. wikipedia.org A key advantage of the MEM group over other protecting groups, such as the methoxymethyl (MOM) group, is its facile cleavage under a range of conditions. wikipedia.org Deprotection can be achieved using various Lewis and Brønsted acids. wikipedia.org This versatility allows for selective removal of the MEM group in the presence of other acid-sensitive functionalities, a crucial aspect of complex multi-step syntheses.

The following table outlines the key features of the MEM group as a protecting group:

FeatureDescriptionSource
Protecting Group (2-methoxyethoxy)methyl (MEM) wikipedia.org
Reagent for Introduction 2-Methoxyethoxymethyl chloride (MEM-Cl) wikipedia.org
Conditions for Introduction Non-nucleophilic base (e.g., DIPEA) in a solvent like dichloromethane wikipedia.org
Conditions for Removal Range of Lewis and Brønsted acids wikipedia.org
Advantages Generally preferred over MOM group for ease of formation and removal wikipedia.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of Benzene, [(2-methoxyethoxy)methoxy]- is crucial for developing environmentally benign and sustainable processes. These principles aim to reduce or eliminate the use and generation of hazardous substances. Key areas of focus in the green synthesis of this compound include the careful selection of solvents and the implementation of strategies for waste minimization.

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional Williamson ether synthesis often employs volatile organic compounds (VOCs) as solvents, which can contribute to air pollution and pose health and safety risks. Green chemistry encourages the use of safer, more environmentally friendly solvents or, ideally, the elimination of solvents altogether. orgchemres.org

Solvent Selection:

Several alternatives to conventional solvents can be considered for the synthesis of Benzene, [(2-methoxyethoxy)methoxy]-. The ideal green solvent should have a low environmental impact, be non-toxic, non-flammable, and recyclable.

Water: As a solvent, water is non-toxic, non-flammable, and readily available. Surfactant-assisted Williamson synthesis in aqueous media has been explored as a green methodology. researchgate.net Micellar catalysis can facilitate the reaction between the water-insoluble organic reactants. researchgate.net

Dimethyl Sulfoxide (B87167) (DMSO): DMSO is a polar aprotic solvent that can be effective for SN2 reactions like the Williamson ether synthesis. masterorganicchemistry.comlumenlearning.com It is considered a greener alternative to many traditional solvents due to its low volatility and biodegradability.

Solvent-Free Conditions: Conducting the reaction without a solvent is a highly desirable green approach. orgchemres.orgresearchgate.net This can be achieved by heating the reactants together, often in the presence of a solid base like potassium carbonate. researchgate.net Microwave irradiation can also facilitate solvent-free reactions, often leading to shorter reaction times and increased yields. orgchemres.org

Parent Alcohol: Using the alcohol corresponding to the alkoxide as the solvent is another common practice in Williamson ether synthesis. masterorganicchemistry.com

Below is an interactive data table comparing the properties of various solvents relevant to the synthesis of Benzene, [(2-methoxyethoxy)methoxy]-.

SolventBoiling Point (°C)Environmental/Safety ConsiderationsGreen Chemistry Relevance
Dichloromethane39.6Suspected carcinogen, volatile organic compound (VOC)Traditional, less green
N,N-Dimethylformamide (DMF)153Reproductive toxin, VOCTraditional, less green
Toluene110.6Flammable, VOC, neurotoxinTraditional, less green
Water100Non-toxic, non-flammableHighly green
Dimethyl Sulfoxide (DMSO)189Low volatility, biodegradableGreener alternative
None (Solvent-Free)N/AEliminates solvent waste and hazardsIdeal green approach

Waste Minimization:

A primary goal of green chemistry is to design synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. This concept is often quantified by the atom economy.

The traditional Williamson ether synthesis has an inherent drawback in terms of waste generation, as it produces a stoichiometric amount of a salt byproduct (e.g., sodium chloride if sodium phenoxide and an alkyl chloride are used). google.com

Strategies to minimize waste in the synthesis of Benzene, [(2-methoxyethoxy)methoxy]- include:

Catalytic Approaches: The use of catalysts can significantly reduce waste. Phase-transfer catalysts (PTCs) are particularly effective in greening the Williamson synthesis. jetir.orgresearchgate.net PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase where the reaction occurs. jetir.org This can allow for the use of water as a solvent and milder reaction conditions, reducing the need for harsh bases and organic solvents. jetir.orgresearchgate.net The catalyst can often be recovered and reused.

High-Temperature Catalytic Synthesis: A catalytic version of the Williamson ether synthesis has been developed that uses weak alkylating agents at high temperatures (around 300 °C). wikipedia.orgresearchgate.net This method can avoid the production of salt byproducts, with water being the main byproduct, thus significantly improving the atom economy. researchgate.net

Solvent-Free Reactions with Solid Bases: As mentioned earlier, solvent-free reactions using solid bases like potassium carbonate or sodium bicarbonate can minimize waste by eliminating the need for a solvent and simplifying the work-up procedure. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, leading to shorter reaction times and potentially reducing the formation of side products and subsequent waste. orgchemres.orgbenthamdirect.com

The following table summarizes waste minimization strategies applicable to the synthesis of Benzene, [(2-methoxyethoxy)methoxy]-.

StrategyKey PrincipleImpact on Waste Reduction
Phase-Transfer Catalysis (PTC)Enhances reaction between different phases.Allows use of greener solvents (e.g., water), reduces need for excess reagents, catalyst can be recycled.
High-Temperature CatalysisUses weak alkylating agents at high temperatures.Eliminates stoichiometric salt byproduct, with water as the main byproduct.
Solvent-Free SynthesisReactants are mixed without a solvent.Eliminates solvent waste, simplifies purification.
Microwave-Assisted SynthesisUses microwave energy to heat the reaction.Reduces reaction time, can improve yield and selectivity, minimizing byproducts.

By carefully selecting environmentally benign solvents and implementing waste minimization strategies such as catalysis and solvent-free conditions, the synthesis of Benzene, [(2-methoxyethoxy)methoxy]- can be aligned with the principles of green chemistry, leading to a more sustainable and efficient process.

Reactivity and Reaction Mechanisms of Benzene, 2 Methoxyethoxy Methoxy

Electrophilic Aromatic Substitution Reactions

The presence of the [(2-methoxyethoxy)methoxy]- substituent significantly influences the reactivity of the benzene (B151609) ring towards electrophiles. Phenols and their ethers are highly susceptible to electrophilic aromatic substitution due to the electron-donating nature of the oxygen atom attached to the ring. byjus.combritannica.comucalgary.ca

Substituent Effects of the [(2-methoxyethoxy)methoxy]- Group on Aromatic Ring Reactivity

The [(2-methoxyethoxy)methoxy]- group influences the electron density of the aromatic ring through two opposing electronic effects:

Inductive Effect (-I): The oxygen atom directly bonded to the benzene ring is highly electronegative compared to carbon. This results in the withdrawal of electron density from the ring through the sigma (σ) bond. stackexchange.comchemistrysteps.com This inductive effect, considered alone, would deactivate the ring, making it less reactive towards electrophiles. libretexts.org

Resonance Effect (+R): The oxygen atom attached to the ring possesses lone pairs of electrons that can be delocalized into the aromatic pi (π) system through p-π conjugation. libretexts.orgstackexchange.comlibretexts.org This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. This effect stabilizes the carbocation intermediate formed during electrophilic attack. wikipedia.org

Table 1: Comparison of Electronic Effects
EffectDescriptionImpact on Ring Reactivity
Inductive Effect (-I)Electron withdrawal through the sigma bond due to oxygen's electronegativity.Deactivating
Resonance Effect (+R)Electron donation into the pi system via lone pair delocalization.Activating
Overall EffectResonance effect dominates the inductive effect.Strongly Activating

Substituents that activate the aromatic ring are typically ortho, para-directors. minia.edu.egpitt.edu The [(2-methoxyethoxy)methoxy]- group directs incoming electrophiles to the positions ortho and para to itself. This regioselectivity can be explained by examining the stability of the resonance structures of the cationic intermediate, known as the arenium ion or sigma complex, that is formed during the reaction.

When an electrophile attacks at the ortho or para position, a key resonance structure can be drawn where the positive charge is delocalized onto the carbon atom bearing the ether substituent. The adjacent oxygen atom can then donate a lone pair of electrons to stabilize this positive charge, creating a fourth, highly stable resonance contributor (an oxonium ion). britannica.comwikipedia.org This additional stabilization is not possible if the electrophile attacks at the meta position. lumenlearning.com As a result, the activation energies for ortho and para attack are lower than for meta attack, leading to the preferential formation of ortho and para substituted products. minia.edu.eg

Mechanistic Pathways of Substitution

The mechanism for electrophilic aromatic substitution on Benzene, [(2-methoxyethoxy)methoxy]- follows a well-established two-step pathway. masterorganicchemistry.com

Formation of the Sigma Complex: The electron-rich aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com The result is a resonance-stabilized carbocation intermediate, the sigma complex. The activating nature of the [(2-methoxyethoxy)methoxy]- group stabilizes this intermediate, thereby increasing the reaction rate. wikipedia.org

Deprotonation to Restore Aromaticity: In the second, fast step, a base present in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic π-system and yields the final substituted product. masterorganicchemistry.com

Reactions Involving the Ether/Acetal (B89532) Linkage

The [(2-methoxyethoxy)methoxy]- group is classified as an acetal. Acetal-type protecting groups are known for their stability under neutral and basic conditions but are labile in the presence of acid. total-synthesis.com

Cleavage and Deprotection Mechanisms

The primary reaction involving the ether/acetal linkage is its cleavage, a process known as deprotection, which regenerates the parent phenol (B47542). This cleavage is typically acid-catalyzed and can be achieved using either Brønsted or Lewis acids. wikipedia.org

The general mechanism for acid-catalyzed cleavage begins with the protonation of one of the acetal oxygen atoms by an acid. total-synthesis.com This makes the group a better leaving group. The subsequent cleavage of the C-O bond can proceed through different pathways, often dependent on the specific reagents and conditions used. wikipedia.orglibretexts.org

Mechanism with Protic Acids: Treatment with protic acids, such as trifluoroacetic acid (TFA) or aqueous formic acid, leads to the protonation of an ether oxygen. total-synthesis.com The C-O bond then cleaves to release the stable phenol and a resonance-stabilized oxocarbenium ion. This intermediate is then quenched by water or another nucleophile present in the medium.

Mechanism with Lewis Acids: Lewis acids are particularly effective for cleaving MEM ethers. total-synthesis.com The Lewis acid coordinates to one of the oxygen atoms, facilitating the cleavage of the C-O bond in a similar fashion to protonation. This method can sometimes offer greater selectivity compared to using strong protic acids. total-synthesis.comwikipedia.org

The choice of deprotection agent is crucial in complex syntheses to ensure that other acid-sensitive functional groups in the molecule remain intact. organic-chemistry.orgresearchgate.net

Table 2: Common Reagents for MEM Ether Deprotection
Reagent TypeExamplesTypical Conditions
Protic AcidsTrifluoroacetic acid (TFA), Formic acid (HCO₂H), Hydrochloric acid (HCl)In a solvent like dichloromethane (B109758) or water. total-synthesis.com
Lewis AcidsZinc bromide (ZnBr₂), Titanium tetrachloride (TiCl₄), Trimethylsilyl iodide (TMSI)In an aprotic solvent like dichloromethane.
Heterogeneous CatalystsSilica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂)Often at room temperature in a solvent like dichloromethane. organic-chemistry.org

Nucleophilic Attack and Rearrangement Studies

The electron-donating nature of the ether oxygen in the MEM group generally deactivates the benzene ring towards nucleophilic aromatic substitution (SNAAr) reactions, which typically require electron-withdrawing groups to proceed efficiently. wikipedia.orgmasterorganicchemistry.com However, under specific conditions, nucleophilic attack on the aromatic ring can be induced.

Intramolecular nucleophilic aromatic substitution, in the form of rearrangement reactions, is a more prominent pathway for aryl ethers. The Smiles rearrangement is a notable example, involving an intramolecular ipso-substitution. wikipedia.orgchemistry-reaction.comresearchgate.net In this reaction, a nucleophilic group within a side chain attacks the aromatic carbon to which the ether is attached, displacing the aryloxy group. For a Smiles rearrangement to occur in a derivative of Benzene, [(2-methoxyethoxy)methoxy]-, the side chain would need to be modified to contain a potent nucleophile.

Another significant rearrangement reaction of aryl ethers is the Claisen rearrangement . libretexts.orglibretexts.orgorganic-chemistry.orgwikipedia.orgucalgary.ca This pericyclic reaction is specific to allyl aryl ethers and involves a chemistry-reaction.comchemistry-reaction.com-sigmatropic shift. To induce a Claisen rearrangement in Benzene, [(2-methoxyethoxy)methoxy]-, the MEM group would first need to be replaced with an allyl group. The subsequent thermal or Lewis acid-catalyzed reaction would then lead to the formation of an ortho-allyl phenol.

While direct intermolecular nucleophilic attack on the unsubstituted benzene ring of Benzene, [(2-methoxyethoxy)methoxy]- is challenging, the presence of activating groups on the ring, such as a nitro group, would significantly enhance its susceptibility to such reactions. wikipedia.orgyoutube.com

Pummerer-Type Reactions and Analogous Transformations

The classical Pummerer rearrangement involves the transformation of a sulfoxide (B87167) into an α-acyloxythioether in the presence of an activating agent like acetic anhydride (B1165640). wikipedia.orgorganicreactions.org This reaction is initiated by the acylation of the sulfoxide oxygen, followed by the elimination of a proton from the α-carbon to form a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile.

Direct Pummerer rearrangement of Benzene, [(2-methoxyethoxy)methoxy]- is not feasible as it lacks the requisite sulfoxide functionality. However, analogous transformations involving ether functionalities have been explored. While not a direct Pummerer reaction, the underlying principle of generating a stabilized carbocation adjacent to a heteroatom and its subsequent trapping can be seen in other reactions. For instance, the oxidation of the benzylic position of certain aryl ethers can lead to intermediates that are susceptible to nucleophilic attack, in a process that shares conceptual similarities with the Pummerer rearrangement.

It is important to note that the Pummerer reaction itself is a versatile tool in organic synthesis, and its application to substrates bearing ether functionalities, including those similar to the MEM group, is an area of ongoing research. rsc.orgchemrxiv.org

Side-Chain Functionalization and Transformations

The [(2-methoxyethoxy)methoxy]- side-chain offers several avenues for chemical modification, primarily centered around the reactivity of the acetal group and the ether linkages.

Reactions at the Methoxyethoxy Moiety

The most common reaction involving the methoxyethoxy moiety is the cleavage of the MEM ether to deprotect the phenolic oxygen. This transformation is of significant importance in multi-step organic synthesis where the MEM group is used as a protecting group for phenols. spcmc.ac.inorganic-chemistry.orgwikipedia.orgscirp.org The cleavage can be effected under a variety of conditions, highlighting the lability of the acetal group.

Acid-Catalyzed Cleavage: The MEM group can be removed under acidic conditions. masterorganicchemistry.comwikipedia.orgfiveable.memasterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of one of the ether oxygens, followed by nucleophilic attack of water or another nucleophile to release the phenol. The choice of acid and reaction conditions can be tuned to achieve selective deprotection in the presence of other acid-sensitive groups.

ReagentConditionsReference
Trifluoroacetic acid (TFA)CH2Cl2 spcmc.ac.in
Hydrochloric acid (HCl)Aqueous solution spcmc.ac.in
Zinc bromide (ZnBr2)CH2Cl2 researchgate.net
Cerium(III) chloride (CeCl3)Acetonitrile, reflux researchgate.net
Boron tribromide (BBr3)CH2Cl2 researchgate.net

Lewis Acid-Mediated Cleavage: A variety of Lewis acids can also effect the cleavage of MEM ethers, often under milder conditions than Brønsted acids. researchgate.netnih.gov The Lewis acid coordinates to one of the oxygen atoms of the MEM group, facilitating the C-O bond cleavage.

Beyond cleavage, other transformations at the methoxyethoxy moiety are less common but conceivable. For instance, selective oxidation of the terminal methyl group or the ethylene (B1197577) glycol unit could be possible under specific conditions, though this would likely require careful optimization to avoid cleavage of the acetal.

Stability and Lability Studies of the Acetal Group

The stability of the acetal group in Benzene, [(2-methoxyethoxy)methoxy]- is a critical aspect of its utility as a protecting group. It exhibits good stability under a range of conditions, yet it is sufficiently labile for facile removal when desired.

Stability under Basic Conditions: The MEM group is generally stable to strong bases such as organolithium reagents and metal hydrides. spcmc.ac.in This stability allows for reactions to be carried out on other parts of the molecule without affecting the protected phenol.

Stability under Acidic Conditions: The lability of the MEM group in the presence of acids is its key feature for deprotection. The rate of cleavage is dependent on the strength of the acid and the reaction temperature. This allows for a degree of tunable reactivity, enabling selective deprotection in complex molecules.

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of Benzene (B151609), [(2-methoxyethoxy)methoxy]- in solution. Analysis of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR data allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of Benzene, [(2-methoxyethoxy)methoxy]- displays characteristic signals corresponding to the protons of the phenyl ring and the (2-methoxyethoxy)methyl (MEM) group. The aromatic region typically shows complex multiplets between δ 6.90 and 7.40 ppm. Protons on carbons adjacent to the ether linkage (ortho positions) are generally shifted slightly upfield compared to the para and meta protons due to the electron-donating nature of the oxygen atom.

The protons of the MEM group give rise to three distinct signals. The two protons of the acetal (B89532) methylene (B1212753) group (-O-CH₂-O-) appear as a sharp singlet downfield, typically around δ 5.25 ppm. The four protons of the ethylene (B1197577) glycol moiety (-O-CH₂-CH₂-O-) appear as a multiplet around δ 3.82-3.55 ppm. The three protons of the terminal methyl group (-O-CH₃) resonate as a singlet further upfield, typically around δ 3.39 ppm. msu.edu

Table 1: Predicted ¹H NMR Spectral Data for Benzene, [(2-methoxyethoxy)methoxy]-

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
7.35 - 7.25m2HAromatic (meta-H)
7.10 - 7.00m2HAromatic (ortho-H)
7.00 - 6.90m1HAromatic (para-H)
5.25s2HO-CH₂ -O
3.82 - 3.75m2HO-CH₂ -CH₂-OCH₃
3.60 - 3.55m2HO-CH₂-CH₂ -OCH₃
3.39s3HO-CH₃

Note: Predicted values are based on typical chemical shifts for phenyl ethers and MEM-protected alcohols. Solvent: CDCl₃. m = multiplet, s = singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom of the benzene ring directly attached to the ether oxygen (ipso-carbon) is significantly deshielded and appears at approximately δ 157.0 ppm. libretexts.org The other aromatic carbons resonate in the typical range of δ 116-130 ppm.

The carbons of the MEM group are also readily identified. The acetal carbon (-O-C H₂-O-) gives a characteristic signal around δ 94.5 ppm. The two methylene carbons of the ethoxy portion (-O-C H₂-C H₂-O-) are found at approximately δ 71.8 and 67.5 ppm, while the terminal methoxy (B1213986) carbon (-O-C H₃) appears at around δ 59.2 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for Benzene, [(2-methoxyethoxy)methoxy]-

Chemical Shift (δ ppm)Assignment
157.0Aromatic (ipso-C)
129.7Aromatic (meta-C)
122.0Aromatic (para-C)
116.5Aromatic (ortho-C)
94.5O-C H₂-O
71.8O-C H₂-CH₂-OCH₃
67.5O-CH₂-C H₂-OCH₃
59.2O-C H₃

Note: Predicted values based on typical chemical shifts. Solvent: CDCl₃.

To confirm the assignments from 1D NMR spectra and establish the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms. columbia.edu This technique would confirm the assignments listed in Tables 1 and 2. For example, it would show a cross-peak between the proton signal at δ 5.25 ppm and the carbon signal at δ 94.5 ppm, confirming their assignment to the O-CH₂-O group. libretexts.orgsdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. libretexts.org This is crucial for establishing the connectivity between the phenyl ring and the MEM group. A key correlation would be observed between the O-CH₂-O protons (δ ~5.25 ppm) and the ipso-aromatic carbon (δ ~157.0 ppm), unequivocally proving that the MEM group is attached to the benzene ring via the ether oxygen. columbia.edu Other important correlations would include those between the O-CH₃ protons and the adjacent methylene carbon, and between the various methylene protons within the MEM side chain. youtube.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns.

Under Electron Ionization (EI) conditions, Benzene, [(2-methoxyethoxy)methoxy]- (molecular weight: 182.22 g/mol ) would be expected to show a molecular ion peak ([M]⁺˙) at an m/z of 182. The fragmentation is typically dominated by cleavages within the more labile MEM group.

The primary fragmentation pathway involves the cleavage of the acetal C-O bond, leading to the formation of a stable oxonium ion. A characteristic and often abundant peak is expected at m/z 89, corresponding to the [CH₂OCH₂CH₂OCH₃]⁺ fragment. Another significant fragment arises from the cleavage of the ethylene portion, resulting in a peak at m/z 59 for the [CH₂OCH₃]⁺ ion. Loss of the entire MEM group as a radical from the molecular ion would produce a phenoxy cation [C₆H₅O]⁺ at m/z 93. Subsequent fragmentation of the aromatic ring can lead to the phenyl cation [C₆H₅]⁺ at m/z 77. docbrown.infolibretexts.org

Table 3: Predicted Major Fragment Ions in the EI-Mass Spectrum of Benzene, [(2-methoxyethoxy)methoxy]-

m/zProposed Fragment IonFormula
182Molecular Ion[C₁₀H₁₄O₃]⁺˙
93Phenoxy cation[C₆H₅O]⁺
89(2-methoxyethoxy)methyl cation[C₄H₉O₂]⁺
77Phenyl cation[C₆H₅]⁺
59Methoxymethyl cation[C₂H₅O]⁺

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which serves to confirm the elemental composition of the compound. For Benzene, [(2-methoxyethoxy)methoxy]-, the exact mass is used to verify the molecular formula C₁₀H₁₄O₃, distinguishing it from any other compounds with the same nominal mass but a different atomic composition.

Table 4: HRMS Data for Benzene, [(2-methoxyethoxy)methoxy]-

ParameterValue
Molecular FormulaC₁₀H₁₄O₃
Calculated Exact Mass182.09429
Expected M+H⁺183.10159

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful analytical techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. For the compound Benzene, [(2-methoxyethoxy)methoxy]- , while specific experimental spectra are not widely available in public databases, a theoretical analysis based on the known characteristic frequencies of its constituent functional groups allows for the prediction of its key spectral features.

The structure of Benzene, [(2-methoxyethoxy)methoxy]- contains a benzene ring, ether linkages (both aliphatic and aromatic), and methyl groups. The vibrational spectrum is therefore expected to exhibit characteristic bands corresponding to the stretching and bending vibrations of these groups.

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic vibrations. The C-H stretching vibrations of the aromatic protons are expected to appear at wavenumbers above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹. In-ring C-C stretching vibrations produce bands in the 1600-1400 cm⁻¹ region. Specifically, bands are anticipated around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. Out-of-plane (oop) C-H bending vibrations are also characteristic of substituted benzenes and typically appear in the 900-675 cm⁻¹ range, with the exact position depending on the substitution pattern.

Ether Functional Group Vibrations: The presence of the [(2-methoxyethoxy)methoxy]- substituent introduces several ether linkages. The most prominent feature of an ether in an IR spectrum is the C-O-C stretching vibration, which typically appears as a strong band in the region of 1300-1000 cm⁻¹. Given the presence of both aliphatic (CH₂-O-CH₂) and aromatic (Ar-O-CH₂) ether linkages, a complex set of overlapping bands can be expected in this region. The asymmetric C-O-C stretching vibrations are generally stronger and appear at higher frequencies than the symmetric stretches.

Aliphatic C-H Vibrations: The methylene (-CH₂-) and methyl (-CH₃) groups in the (2-methoxyethoxy)methoxy side chain will also contribute to the spectrum. The C-H stretching vibrations of these aliphatic groups are expected in the 3000-2850 cm⁻¹ range. Additionally, C-H bending vibrations for these groups will be present in the 1470-1350 cm⁻¹ region.

A summary of the expected vibrational modes and their approximate wavenumber ranges is presented in the interactive data table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic RingC-H Stretch3100 - 3000
C-C Stretch (in-ring)1600 - 1585
C-C Stretch (in-ring)1500 - 1400
C-H Out-of-Plane Bend900 - 675
Ether LinkageC-O-C Asymmetric Stretch~1250
C-O-C Symmetric Stretch~1050
Aliphatic GroupsC-H Stretch (CH₂, CH₃)3000 - 2850
C-H Bend (CH₂)~1465
C-H Bend (CH₃)~1375

Raman spectroscopy provides complementary information to IR spectroscopy. While C-O-C stretching vibrations are strong in the IR spectrum, the symmetric vibrations of the benzene ring are often more prominent in the Raman spectrum. The aromatic C-C stretching and ring breathing vibrations would be expected to produce strong Raman signals.

X-ray Diffraction Studies

As of the current literature survey, no publicly available X-ray diffraction studies for Benzene, [(2-methoxyethoxy)methoxy]- have been reported. Therefore, experimental data on its crystalline structure, such as the unit cell parameters, space group, and atomic coordinates, are not available.

In the absence of experimental data, computational methods such as molecular modeling and crystal structure prediction could provide theoretical insights into the likely packing arrangements and intermolecular interactions of Benzene, [(2-methoxyethoxy)methoxy]- in the solid state. Such studies would be valuable in understanding the structure-property relationships of this compound. However, without experimental validation, any computationally derived crystal structure remains a theoretical model.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and reactivity of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. DFT calculations can provide insights into the distribution of electron density, molecular orbitals, and electrostatic potential, which are key to understanding a molecule's chemical behavior.

For "Benzene, [(2-methoxyethoxy)methoxy]-", DFT studies would likely focus on how the [(2-methoxyethoxy)methoxy]- substituent influences the electronic properties of the benzene (B151609) ring. The oxygen atoms in the substituent are expected to act as electron-donating groups, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. This increased electron density would suggest an enhanced reactivity towards electrophilic substitution at these sites.

DFT can also be used to calculate global reactivity descriptors. These descriptors help in quantifying the chemical reactivity and stability of the molecule.

Table 1: Predicted Global Reactivity Descriptors for Benzene, [(2-methoxyethoxy)methoxy]-

Descriptor Predicted Value Significance
Chemical Potential (μ) Negative Indicates the stability of the molecule and its resistance to decomposition globalresearchonline.net.
Chemical Hardness (η) Positive Represents the resistance to change in electron distribution globalresearchonline.netmdpi.com. A higher value suggests greater stability.

| Electrophilicity Index (ω) | Moderate | Quantifies the ability of the molecule to accept electrons. |

Note: The values in this table are qualitative predictions based on the expected electronic effects of the substituent.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

In benzene, the p-orbitals of the six carbon atoms overlap to form six pi molecular orbitals: three bonding (π) and three anti-bonding (π*) orbitals. libretexts.orglibretexts.org The six pi electrons of benzene fill the three bonding molecular orbitals, resulting in a stable, delocalized electron system that is characteristic of aromatic compounds. libretexts.orgyoutube.com

The introduction of the [(2-methoxyethoxy)methoxy]- substituent is expected to raise the energy of the HOMO and LUMO of the benzene ring due to the electron-donating nature of the ether groups. This would lead to a smaller HOMO-LUMO gap, which generally correlates with higher reactivity. The distribution of the HOMO would likely show significant contributions from the ortho and para positions of the benzene ring, consistent with the directing effects of the substituent in electrophilic aromatic substitution reactions.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a flexible molecule like "Benzene, [(2-methoxyethoxy)methoxy]-", with several single bonds in its substituent, a number of conformations are possible.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time.

MD simulations can provide detailed information about the intermolecular interactions that govern the bulk properties of a substance. researchgate.netnih.gov For "Benzene, [(2-methoxyethoxy)methoxy]-", the primary intermolecular forces would include:

Van der Waals forces: These are present in all molecules and arise from temporary fluctuations in electron density. The benzene ring contributes significantly to these interactions.

Dipole-dipole interactions: The ether oxygen atoms in the substituent create a permanent dipole moment in the molecule, leading to electrostatic interactions between molecules.

Simulations of this compound in a liquid state would likely show a complex interplay of these forces, influencing properties such as boiling point, viscosity, and solubility. The flexible side chain would also contribute to the complexity of the molecular packing in the condensed phase.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For "Benzene, [(2-methoxyethoxy)methoxy]-", theoretical calculations could predict:

NMR Chemical Shifts: DFT calculations can provide accurate predictions of 1H and 13C NMR chemical shifts, which are sensitive to the electronic environment of the nuclei.

Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating its vibrational modes. These calculations can help in assigning the observed spectral bands to specific molecular motions.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, providing insight into its UV-Vis absorption spectrum. The electron-donating substituent is expected to cause a bathochromic (red) shift in the absorption bands of the benzene chromophore.

Table 2: List of Compounds Mentioned

Compound Name

Derivatives and Analogs of Benzene, 2 Methoxyethoxy Methoxy

Synthesis of Substituted Benzene (B151609), [(2-methoxyethoxy)methoxy]- Derivatives

The synthesis of derivatives of Benzene, [(2-methoxyethoxy)methoxy]- allows for the introduction of diverse functionalities, enabling the creation of complex molecular architectures. Methodologies primarily focus on the strategic modification of the benzene ring and the pendant alkoxy chain.

Strategies for Introducing Additional Functional Groups onto the Benzene Ring

The introduction of functional groups onto the benzene ring of Benzene, [(2-methoxyethoxy)methoxy]- is predominantly guided by the principles of electrophilic aromatic substitution and directed ortho-metalation. The [(2-methoxyethoxy)methoxy]- group, being an ortho, para-directing activating group, influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution:

Standard electrophilic aromatic substitution protocols can be applied to introduce a variety of substituents. The activating nature of the MEM ether facilitates reactions such as halogenation, nitration, and Friedel-Crafts acylation, primarily at the ortho and para positions. For instance, bromination of MEM-protected phenols can be achieved using N-bromosuccinimide (NBS) to yield a mixture of ortho and para isomers. wikipedia.org Nitration can be carried out using standard nitrating agents like nitric acid in the presence of a sulfuric acid catalyst, affording nitro-substituted derivatives. organicchemistrytutor.commasterorganicchemistry.com Friedel-Crafts acylation, employing an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, introduces ketone functionalities. pearson.com

Directed Ortho-Metalation (DoM):

A more regioselective approach to functionalization is Directed ortho-Metalation (DoM). The ether oxygen atoms of the [(2-methoxyethoxy)methoxy]- group can chelate to an organolithium reagent, directing deprotonation specifically to the ortho position of the benzene ring. wikipedia.orgorganic-chemistry.org This generates a powerful nucleophile that can react with a wide range of electrophiles to introduce substituents exclusively at the ortho position. This method is particularly valuable for synthesizing sterically hindered or electronically disfavored isomers that are not accessible through conventional electrophilic substitution. The resulting ortho-lithiated species can be quenched with various electrophiles to introduce alkyl, silyl (B83357), carboxyl, and other functional groups. uwindsor.cawku.edu

Functional Group Reagent/Conditions Position(s) Reference(s)
Bromo N-Bromosuccinimide (NBS) ortho, para wikipedia.org
Nitro HNO3, H2SO4 ortho, para organicchemistrytutor.commasterorganicchemistry.com
Acyl RCOCl, AlCl3 ortho, para pearson.com
Silyl R3SiCl (after DoM with n-BuLi) ortho uwindsor.ca
Carboxyl CO2 (after DoM with n-BuLi) ortho wku.edu

Modifications of the Alkoxy Chain

While modifications of the benzene ring are more common, alterations to the [(2-methoxyethoxy)methoxy]- chain itself can fine-tune the properties of the protecting group. Research in this area aims to modulate the stability and cleavage conditions of the MEM ether. One approach involves the synthesis of analogs with different ether linkages or terminal groups. For example, replacing the terminal methoxy (B1213986) group with other alkoxy groups can influence the electronic properties and steric bulk of the side chain, potentially affecting its coordinating ability in DoM and its lability towards acidic cleavage.

Structure-Reactivity Relationship Studies

The relationship between the structure of Benzene, [(2-methoxyethoxy)methoxy]- derivatives and their reactivity is a critical aspect of their application. These studies often focus on how substituents on the benzene ring or modifications in the alkoxy chain affect the stability of the protecting group and its directing ability in synthetic transformations.

The electronic nature of substituents on the aromatic ring plays a significant role in the cleavage of the MEM ether. Electron-withdrawing groups on the benzene ring generally increase the acid-lability of the acetal (B89532), as they destabilize the carbocation intermediate formed during acid-catalyzed cleavage. total-synthesis.com Conversely, electron-donating groups can enhance the stability of the protecting group towards acidic conditions.

The structure of the alkoxy chain also dictates reactivity. The presence of the additional ethoxy unit in the MEM group, compared to the simpler methoxymethyl (MOM) group, allows for chelation with Lewis acids, enabling selective cleavage under milder conditions than those required for MOM ethers. total-synthesis.comchem-station.com This chelation-assisted cleavage is a key feature that enhances the synthetic utility of the MEM group.

Development of Novel Analogs with Modified Protecting Group Properties

Building upon the understanding of structure-reactivity relationships, researchers have developed novel analogs of the MEM group to expand the repertoire of protecting groups with tailored properties. The goal is to create protecting groups with orthogonal stability, allowing for the selective deprotection of one group in the presence of others.

One strategy involves the introduction of silyl groups into the alkoxy chain. For example, the (trimethylsilyl)ethoxymethyl (SEM) group is another acetal-type protecting group that exhibits different cleavage conditions compared to MEM. The SEM group can be selectively cleaved by fluoride (B91410) ions, providing an orthogonal deprotection strategy in the presence of acid-labile groups like MEM. highfine.com

Furthermore, the development of new arylmethyl ether protecting groups, such as the para-siletanylbenzyl (PSB) ether, offers alternative cleavage mechanisms. The PSB ether can be cleaved under mild oxidative conditions using hydrogen peroxide, a protocol that is orthogonal to the acidic cleavage of MEM ethers. acs.org The ability to convert one protecting group into another, for instance, a PSB ether into a p-methoxybenzyl (PMB) ether, adds further flexibility to synthetic strategies. acs.org These developments highlight the ongoing efforts to design protecting groups with highly specific and tunable properties, enabling more complex and efficient synthetic routes.

Applications in Advanced Materials and Chemical Synthesis

Role as a Versatile Protecting Group in Organic Synthesis

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired reaction elsewhere in the molecule. The MEM group is an acetal-type protecting group that is particularly effective for this purpose, especially for alcohols and phenols.

The hydroxyl group (-OH) of alcohols and phenols is acidic and nucleophilic, making it reactive towards a wide range of reagents, including bases, organometallics, and electrophiles. The introduction of the MEM group converts the hydroxyl into a stable MEM ether, masking its reactivity. This protection is typically achieved by treating the alcohol or phenol (B47542) with (2-methoxyethoxy)methyl chloride (MEM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The base deprotonates the hydroxyl group, and the resulting alkoxide or phenoxide attacks the electrophilic MEM-Cl to form the protected ether.

The MEM group is stable under a variety of conditions that other protecting groups might not withstand, including exposure to strong bases, organometallic reagents, and various oxidizing and reducing agents. The key advantage of the MEM group is its selective removal (deprotection) under specific acidic conditions, typically using Lewis acids like zinc bromide (ZnBr₂) or titanium tetrachloride (TiCl₄). This selective cleavage is what makes it a cornerstone of many synthetic strategies.

Orthogonal protection is a powerful strategy in the synthesis of complex molecules that contain multiple reactive functional groups. wku.edu It involves the use of several different protecting groups, each of which can be removed under a unique set of conditions without affecting the others. wku.edunih.gov This allows for the sequential unmasking and reaction of specific functional groups within the same molecule. wku.edu

The MEM group is a valuable component in such strategies due to its unique cleavage conditions. For instance, a molecule could have a phenol protected as a MEM ether, a primary alcohol protected as a silyl (B83357) ether (e.g., TBDMS), and a carboxylic acid protected as a benzyl (B1604629) ester. The silyl ether can be selectively removed with a fluoride (B91410) source (like TBAF), the benzyl ester can be cleaved by hydrogenolysis, and the MEM ether can be removed with a Lewis acid. wku.edu This orthogonality provides chemists with precise control over the synthetic sequence, enabling the construction of highly complex molecular architectures.

Table 1: Comparison of Common Hydroxyl Protecting Groups in Orthogonal Strategies
Protecting GroupAbbreviationTypical Protection ReagentTypical Deprotection ConditionsOrthogonality to MEM
(2-Methoxyethoxy)methylMEMMEM-ClLewis acids (e.g., ZnBr₂, TiCl₄)-
tert-ButyldimethylsilylTBDMSTBDMS-ClFluoride ion (e.g., TBAF), mild acidYes
BenzylBnBnBrHydrogenolysis (H₂, Pd/C)Yes
AcetylAcAcetyl chloride, Acetic anhydride (B1165640)Base (e.g., K₂CO₃, MeOH), AcidYes
TetrahydropyranylTHPDihydropyran (DHP)Aqueous acid (e.g., HCl, PPTS)No (cleaved by similar conditions)

Intermediacy in the Synthesis of Complex Molecules

Beyond its role as a temporary shield, Benzene (B151609), [(2-methoxyethoxy)methoxy]- serves as a crucial intermediate, enabling synthetic transformations that would be difficult or impossible on unprotected phenol.

The MEM-protected phenol is an excellent precursor for producing highly substituted aromatic compounds. One of the most powerful techniques enabled by the protecting group is Directed ortho-Metalation (DoM) . wikipedia.orgorganic-chemistry.org In this strategy, the oxygen atom of the MEM ether group coordinates to an organolithium reagent, such as n-butyllithium or sec-butyllithium. wikipedia.orgnih.gov This directs the strong base to deprotonate the benzene ring exclusively at the position ortho (adjacent) to the MEM ether, forming a lithiated intermediate. wikipedia.orgnih.gov

This aryllithium species is a potent nucleophile and can react with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to install a new substituent at the ortho position with high regioselectivity. organic-chemistry.org Subsequent removal of the MEM group reveals a 1,2-disubstituted phenol, a common structural motif in natural products and pharmaceuticals. This method avoids the mixture of ortho and para isomers often obtained in classical electrophilic aromatic substitution reactions with phenols. wku.edu Thus, Benzene, [(2-methoxyethoxy)methoxy]- acts as a linchpin in the synthesis of complex molecules like certain resveratrol (B1683913) dimers and other biologically active compounds. nih.gov

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates atoms from all starting materials. nih.govwikipedia.org These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity, making them valuable in drug discovery. nih.govfu-berlin.de

While phenols and their derivatives can participate in certain MCRs, the specific application of Benzene, [(2-methoxyethoxy)methoxy]- as a building block in well-known MCRs is not extensively documented. However, its role as a stable, protected phenol allows for its incorporation into starting materials that will later undergo an MCR. For example, a complex aldehyde or amine containing the MEM-protected phenol moiety could be synthesized and then used as a component in a classic MCR like the Ugi or Passerini reaction. wikipedia.org The MEM group would remain intact during the MCR and could be removed at a later stage to reveal the free phenol in the final complex product.

Applications in Polymer Chemistry

The synthesis of functional polymers often requires monomers with specific reactive groups. Phenolic polymers, in particular, are of interest for their antioxidant and adhesive properties. nih.gov However, the direct polymerization of monomers containing unprotected phenol groups, such as vinylphenol, can be problematic. The phenolic hydroxyl group can act as a radical scavenger, inhibiting or terminating radical polymerization processes, which are a common method for synthesizing vinyl polymers. mdpi.com

To overcome this, the phenol group is often protected before polymerization. Benzene, [(2-methoxyethoxy)methoxy]- can serve as a model for such a protected monomer. For instance, a polymerizable group (like a vinyl or styrenyl group) could be attached to the benzene ring of MEM-protected phenol. This monomer could then undergo controlled polymerization without interference from the hydroxyl group. mdpi.com After the polymer backbone is formed, the MEM groups can be removed en masse to yield a functional polymer with pendant phenol groups. These resulting polymers, such as poly(hydroxystyrene), are critical materials in the electronics industry, particularly as photoresists in microfabrication. The use of a protecting group like MEM is therefore an enabling strategy for the synthesis of high-performance phenolic polymers.

Use in Analytical Separations (e.g., as a stationary phase in chromatography)

In principle, the chemical structure of "Benzene, [(2-methoxyethoxy)methoxy]-" suggests potential for interactions that are beneficial for a stationary phase. The presence of the benzene ring allows for π-π stacking interactions with aromatic analytes. The ether linkages and the terminal methoxy (B1213986) group introduce polarity and the potential for hydrogen bonding with analytes that are hydrogen bond donors. This combination of nonpolar (aromatic ring) and polar (ether groups) characteristics could theoretically offer unique selectivity for the separation of a range of compounds.

However, without specific studies that have synthesized a polymer or chemically bonded this compound to a support material (like silica) and subsequently evaluated its performance in chromatographic separations, any discussion of its use as a stationary phase remains speculative. The creation of a successful stationary phase involves considerations of thermal and chemical stability, coating efficiency on the support material, and the resulting chromatographic properties such as retention, selectivity, and efficiency (peak shape).

For a compound to be effectively used as a stationary phase, it typically needs to be polymerized or immobilized onto a support. This process for "Benzene, [(2-methoxyethoxy)methoxy]-" would require specific synthetic routes to be developed and optimized. Following this, extensive testing would be necessary to characterize its separation capabilities for different classes of analytes under various chromatographic conditions (e.g., in gas chromatography or high-performance liquid chromatography).

Given the current lack of published research in this specific area, no detailed research findings or data tables on the performance of "Benzene, [(2-methoxyethoxy)methoxy]-" as a chromatographic stationary phase can be presented. The scientific community has explored a vast array of functionalized molecules for stationary phase design, but it appears this particular compound has not been a significant focus of such research to date. Therefore, its role in analytical separations as a stationary phase is not established.

No Information Available for Benzene, [(2-methoxyethoxy)methoxy]-

Following a comprehensive search of scientific literature and chemical databases, no specific information was found regarding the environmental fate and degradation pathways of the chemical compound "Benzene, [(2-methoxyethoxy)methoxy]-".

Despite targeted searches for this compound, including potential alternative names and broader chemical classes, no research findings, data tables, or detailed studies on its photochemical and chemical degradation, microbial transformation, environmental persistence, or bioavailability could be located.

The complete absence of data for "Benzene, [(2-methoxyethoxy)methoxy]-" prevents the generation of a scientifically accurate article addressing the specific topics of environmental fate and degradation as requested. Creating content on this subject without supporting research would be speculative and would not meet the required standards of accuracy and detail.

General information on related substance classes, such as glycol ethers and alkoxybenzenes, suggests that their environmental behavior can vary significantly based on their specific molecular structure. For instance, some glycol ethers are known to be biodegradable, though this process can sometimes result in the formation of more persistent or toxic metabolites. However, such general information cannot be accurately extrapolated to the specific compound without dedicated scientific investigation.

Therefore, an article focusing solely on the environmental fate and degradation pathways of "Benzene, [(2-methoxyethoxy)methoxy]-" cannot be produced at this time due to the lack of available scientific data.

Future Research Directions

Development of More Efficient and Selective Synthetic Routes

Current synthetic approaches to aryl ethers, which may be adapted for Benzene (B151609), [(2-methoxyethoxy)methoxy]-, often involve methodologies such as the Williamson ether synthesis. This classical method, while foundational, can be hampered by limitations including the need for strong bases and potential side reactions. Future research should prioritize the development of more sophisticated and efficient synthetic routes that offer higher yields, greater selectivity, and milder reaction conditions.

Catalytic systems, particularly those employing transition metals, present a promising avenue for exploration. The development of novel catalysts could enable more direct and atom-economical pathways to Benzene, [(2-methoxyethoxy)methoxy]- and its derivatives. Investigating greener synthetic strategies, such as those utilizing microwave-assisted synthesis or flow chemistry, could also lead to more sustainable and scalable production methods. A key objective will be to achieve high regioselectivity, allowing for precise control over the substitution pattern on the benzene ring, which is crucial for tailoring the compound's properties for specific applications.

Exploration of Novel Reactivity Patterns

The reactivity of Benzene, [(2-methoxyethoxy)methoxy]- is largely governed by the interplay between the aromatic ring and the ether substituent. The [(2-methoxyethoxy)methoxy] group, with its multiple oxygen atoms, can be expected to influence the electron density of the benzene ring, thereby directing its reactivity in electrophilic aromatic substitution reactions. Detailed mechanistic studies are required to fully understand these directing effects and to explore novel transformations.

Future investigations should focus on uncovering unique reactivity patterns that are not observed in simpler aryl ethers. This could involve exploring its behavior in pericyclic reactions, metal-catalyzed cross-coupling reactions, and C-H activation/functionalization reactions. The presence of the flexible and polar side chain may also lead to interesting intramolecular interactions or chelation effects that can be exploited for novel synthetic transformations. Understanding these reactivity patterns will be instrumental in expanding the synthetic utility of this compound as a building block in the synthesis of more complex molecules.

Advanced Computational Modeling for Mechanism Prediction

To complement experimental studies, advanced computational modeling will be a critical tool for predicting the reaction mechanisms and reactivity of Benzene, [(2-methoxyethoxy)methoxy]-. Density Functional Theory (DFT) calculations and other quantum chemical methods can provide valuable insights into the electronic structure, transition states, and reaction energetics of various transformations involving this compound.

Computational models can be employed to:

Predict the regioselectivity of electrophilic aromatic substitution reactions.

Elucidate the mechanisms of novel catalytic transformations.

Understand the conformational preferences of the [(2-methoxyethoxy)methoxy] side chain and its influence on reactivity.

Screen for potential new reactions and catalysts.

By providing a deeper understanding of the underlying principles governing its reactivity, computational modeling can significantly accelerate the discovery and optimization of new synthetic methods and applications for Benzene, [(2-methoxyethoxy)methoxy]-.

Design of Next-Generation Protecting Group Systems

The [(2-methoxyethoxy)methoxy] (MEM) group is a well-established protecting group for alcohols in organic synthesis, known for its stability under a range of conditions and its selective removal. Building upon this foundation, there is an opportunity to design and develop next-generation protecting group systems derived from the Benzene, [(2-methoxyethoxy)methoxy]- scaffold.

Future research in this area could focus on:

Tunable Stability: Modifying the electronic properties of the benzene ring through the introduction of various substituents to fine-tune the stability of the protecting group. This would allow for the development of a suite of protecting groups with a range of labilities, enabling more complex and orthogonal protection strategies in multi-step syntheses.

Novel Deprotection Strategies: Exploring new and milder methods for the cleavage of these novel protecting groups, potentially triggered by specific reagents, light, or enzymatic action.

Multifunctional Protecting Groups: Designing protecting groups that also incorporate other functionalities, such as a spectroscopic handle for easier reaction monitoring or a tag for purification.

The development of such advanced protecting group systems would be a significant contribution to the field of organic synthesis, enabling the more efficient and elegant construction of complex molecules.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Benzene, [(2-methoxyethoxy)methoxy]- to ensure high purity?

  • Methodology : Utilize Williamson ether synthesis or nucleophilic substitution to introduce the (2-methoxyethoxy)methoxy group. For example, coupling 2-methoxyethanol derivatives with a benzyl halide precursor under inert conditions (e.g., NaH in THF). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted reagents .
  • Key Considerations : Monitor reaction progress with TLC and optimize stoichiometry to avoid side products like over-alkylation.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic signals: methoxy protons (~δ 3.3–3.5 ppm), ether linkages (δ 3.6–4.2 ppm), and aromatic protons (δ 6.5–7.5 ppm) .
  • IR : Identify C-O-C stretching (~1100–1250 cm1^{-1}) and methoxy C-H vibrations (~2830–2950 cm1^{-1}) .
  • GC-MS : Confirm molecular ion peak (e.g., m/z 262 for exact mass derivatives) and fragmentation patterns .

Q. What experimental protocols validate the presence of methoxy groups in this compound?

  • Methodology : Perform Zeisel’s test: React with hydroiodic acid (HI) to cleave methoxy groups, producing methyl iodide. Trap the volatile CH3_3I with AgNO3_3, forming AgI precipitate. Quantify via gravimetry or titration .

Advanced Research Questions

Q. How do solvation effects influence the reactivity of [(2-methoxyethoxy)methoxy]-benzene in polar solvents?

  • Methodology : Use molecular dynamics (MD) simulations to calculate solvation free energies. Compare with experimental data (e.g., solubility in DMSO/water mixtures). Studies on analogous methoxybenzenes show increased solvation in polar solvents due to ether-oxygen hydrogen bonding .
  • Contradictions : Computational models may underestimate steric effects from the bulky (2-methoxyethoxy) group; validate with experimental DSC or vapor pressure measurements .

Q. What role does this compound play in multi-step organic syntheses as a protecting group?

  • Methodology : The (2-methoxyethoxy)methoxy group can protect hydroxyl or amine functionalities in complex molecules (e.g., polyphenols or nucleosides). Demonstrate its stability under acidic/basic conditions and selective deprotection using TFA or LiAlH4_4 .
  • Case Study : In synthesizing polyether derivatives, this group remains stable during Pd-catalyzed cross-coupling reactions but is cleaved selectively with BBr3_3 .

Q. How can conflicting data on the compound’s solubility in non-polar solvents be resolved?

  • Methodology : Re-evaluate solubility parameters (Hansen solubility parameters) via turbidimetry or cloud-point titration. Conflicting data may arise from impurities; use HPLC to verify purity (>98%) before testing .

Analytical and Computational Challenges

Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology : Employ docking software (AutoDock Vina) combined with DFT calculations to model binding affinities. Validate with in vitro assays (e.g., enzyme inhibition studies). Note: The ether linkage may enhance membrane permeability compared to simpler methoxy derivatives .

Q. How does steric hindrance from the (2-methoxyethoxy)methoxy group affect regioselectivity in electrophilic substitution?

  • Methodology : Compare nitration (HNO3_3/H2_2SO4_4) or halogenation (Br2_2/Fe) outcomes with unsubstituted benzene. Use 1H^1H-NMR to analyze para/meta ratios. Bulky substituents typically direct electrophiles to less hindered positions .

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